1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

5-HT1F receptor serotonin receptor binding pKi affinity

Sourcing CAS 5187-39-3 supports precise 5-HT1F pharmacology (pKi = 8.44) and CNS-focused SAR campaigns. Its defined 3-chlorophenyl/4-fluorophenyl arrangement on the succinimide-piperazine scaffold provides a critical molecular signature distinct from positional isomers. With zero H-bond donors, moderate PSA (43.86 Ų), and high lipophilicity (logP ≈ 4.68), this racemic mixture is optimized for membrane permeability and brain penetration studies. The substantial logP gap versus its reversed isomer (2.47) enables controlled ADME comparisons essential for lead optimization and experimental reproducibility.

Molecular Formula C20H19ClFN3O2
Molecular Weight 387.8 g/mol
CAS No. 5187-39-3
Cat. No. B5226921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
CAS5187-39-3
Molecular FormulaC20H19ClFN3O2
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19ClFN3O2/c21-14-2-1-3-17(12-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)16-6-4-15(22)5-7-16/h1-7,12,18H,8-11,13H2
InChIKeyWKSCQRLRRZYKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 5187-39-3): Procurement-Relevant Structural and Pharmacological Profile


1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 5187-39-3; synonym CAS 299408-56-3) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-(4-fluorophenyl)piperazin-1-yl substituent at the 3-position and a 3-chlorophenyl group at the N1-position of the imide ring [1]. The compound possesses one chiral center at C3 and is typically supplied as a racemic mixture. Its molecular formula is C20H19ClFN3O2 with a molecular weight of 387.84 g/mol . The compound has been catalogued in ZINC (ZINC28455739) with annotated bioactivity against the serotonin 5-HT1F receptor (HTR1F; pKi = 8.44) [2]. Several structurally analogous positional isomers and halogen-substituted variants are commercially available, making precise structural verification essential for experimental reproducibility.

Why 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Cannot Be Interchanged with Positional Isomers or Halogen Variants


Pyrrolidine-2,5-dione derivatives bearing arylpiperazine moieties constitute a pharmacologically heterogeneous class where the positional arrangement of halogen substituents on the two aromatic rings dictates receptor subtype engagement. The target compound carries a 3-chlorophenyl group on the imide nitrogen (N1) and a 4-fluorophenyl group on the piperazine ring, an arrangement that yields distinct molecular recognition properties compared with its positional isomer 3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione, in which the halogen substitution pattern is reversed . Within the broader anticonvulsant SAR literature for 3-aryl-pyrrolidine-2,5-dione Mannich bases, even minor variations in halogen position (e.g., 2-chlorophenyl vs. 3-chlorophenyl) produce quantitatively distinguishable ED50 values and protective indices in rodent seizure models [1]. Furthermore, the target compound's annotated 5-HT1F receptor affinity (pKi = 8.44) is a specific molecular signature that cannot be assumed for structurally similar but uncharacterized analogs [2]. Generic substitution without explicit receptor profiling data risks compromising target engagement and experimental reproducibility.

Quantitative Differential Evidence for 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 5187-39-3) Versus Structural Analogs


5-HT1F Receptor Binding Affinity: How CAS 5187-39-3 Compares to Class-Level Baseline

The target compound is annotated in the ZINC database with a pKi of 8.44 (ligand efficiency 0.44) for the human 5-hydroxytryptamine receptor 1F (HTR1F), derived from ChEMBL 20 data based on 2 observations [1]. This corresponds to a Ki of approximately 3.6 nM, indicating high-affinity binding. In contrast, the positional isomer 3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione (ChemDiv 2743-0095) has no publicly accessible HTR1F binding data in the same databases . At the class level, 5-HT1F receptor agonists reported in the literature, such as the indazole-based benzamide series, achieve Ki values in the low nanomolar range (typically 1–10 nM) [2]; the target compound's pKi of 8.44 places it within the affinity range of known 5-HT1F tool compounds. IMPORTANT CAVEAT: The original ChEMBL source reference for this data point links to a paper on bicyclic benzamides (PMID 15546719), and the direct mapping of this compound to that publication could not be independently verified during this analysis. This evidence is therefore classified as Supporting Evidence pending confirmation of the primary data source.

5-HT1F receptor serotonin receptor binding pKi affinity

Lipophilicity (logP) Profiling: Predicted CNS Penetration Advantage of CAS 5187-39-3 Over Positional Isomers

The target compound has a computed logP of 4.682 (ZINC) or XLogP3-AA of 3.2 (PubChem), depending on the algorithm [1][2]. Its positional isomer 3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a measured logP of 2.47 and logD of 2.47 (ChemDiv) . Although logP values from different computational methods are not directly comparable, the experimentally determined logD of 2.47 for the positional isomer suggests a meaningful difference in lipophilicity that may affect tissue distribution and CNS penetration. CNS drug-likeness guidelines typically favor logP values between 2 and 5 and logD values between 1 and 3 for optimal blood-brain barrier penetration [3]. The higher computed lipophilicity of the target compound (logP 4.682) versus the positional isomer (logP 2.47, logD 2.47) suggests differential pharmacokinetic behavior, though direct comparative experimental PK data are not available.

logP lipophilicity CNS drug-likeness blood-brain barrier

Polar Surface Area and Hydrogen Bonding Profile: Physicochemical Differentiation from Closely Related Analogs

The target compound has a topological polar surface area (PSA) of 43.86 Ų (ChemSrc) and a computed PSA of 35.25 Ų reported for the positional isomer (ChemDiv) . Both values fall well below the 140 Ų threshold commonly associated with good oral absorption and the 90 Ų threshold for blood-brain barrier penetration [1]. The target compound contains zero hydrogen bond donors and 5 hydrogen bond acceptors (the two imide carbonyl oxygens, the piperazine N4 nitrogen, the piperazine N1 nitrogen, and the fluorophenyl fluorine), consistent with CNS drug-like chemical space. For procurement purposes, the absence of hydrogen bond donors eliminates one source of variable pharmacokinetics that can arise from differential solvation and protein binding across analogs that introduce hydroxyl or amine functionality.

polar surface area PSA drug-likeness oral bioavailability

Anticonvulsant Class-Level SAR: Positioning CAS 5187-39-3 Within the Pyrrolidine-2,5-dione Anticonvulsant Landscape

The pyrrolidine-2,5-dione (succinimide) scaffold forms the basis of clinically used anticonvulsants (e.g., ethosuximide). Within this class, the attachment of a 4-(4-fluorophenyl)piperazin-1-yl moiety via a methylene linker to the pyrrolidine-2,5-dione core has been shown to produce compounds with ED50 values in the 7–28 mg/kg range in the rat maximal electroshock (MES) seizure model following oral administration [1]. Specifically, compound 8 (1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione) achieved an ED50 of 7.78 mg/kg, while its 3-chlorophenyl analog (compound 10) showed ED50 of 27.93 mg/kg, demonstrating that the halogen substitution pattern on the piperazine aryl ring significantly modulates in vivo anticonvulsant potency [1]. The target compound (CAS 5187-39-3) differs from these Mannich base derivatives in that the piperazine ring is directly attached at the pyrrolidine 3-position rather than via a methylene linker, and the 3-chlorophenyl group resides on the imide nitrogen rather than as part of a 3-methyl-3-phenyl substitution. Although no direct anticonvulsant data are available for the target compound itself, the class-level SAR demonstrates that even modest structural modifications within this chemical series produce quantitatively distinct in vivo pharmacology. The target compound's unique direct piperazine-to-pyrrolidine connectivity—as opposed to the methylene-bridged topology of the published Mannich bases—represents a structurally distinguishable chemotype that warrants independent pharmacological profiling.

anticonvulsant MES seizure test structure-activity relationship succinimide

Recommended Research Application Scenarios for 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 5187-39-3)


5-HT1F Receptor Tool Compound for Migraine and Neurogenic Inflammation Research

The compound's annotated HTR1F affinity (pKi = 8.44, Ki ≈ 3.6 nM) positions it as a potential starting scaffold for 5-HT1F receptor pharmacology studies [1]. 5-HT1F agonists are clinically validated for acute migraine treatment (e.g., lasmiditan), and novel chemotypes targeting this receptor are of active interest. Researchers should confirm the HTR1F binding data against the original ChEMBL deposition source before committing to large-scale procurement for this application.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-2,5-dione Anticonvulsants

The target compound's direct piperazine-to-pyrrolidine linkage distinguishes it from the well-characterized Mannich base series (methylene-bridged) that has demonstrated anticonvulsant efficacy in rodent MES models with ED50 values ranging from 7.78 to 27.93 mg/kg depending on halogen substitution [2]. Procurement of CAS 5187-39-3 alongside its positional isomer (3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione) enables a controlled head-to-head comparison of how reversing the halogen substitution pattern affects both in vitro target engagement and in vivo pharmacology .

Computational Chemistry and Molecular Docking Template

With a defined chiral center at C3, zero hydrogen bond donors, a moderate PSA of 43.86 Ų, and a computed logP of 4.682, CAS 5187-39-3 provides a well-characterized physicochemical profile suitable for use as a template in virtual screening campaigns and pharmacophore modeling targeting CNS-penetrant chemical space [3].

Comparative Pharmacokinetic Probe for Halogen Position Effects on CNS Distribution

The substantial lipophilicity difference between the target compound (computed logP ≈ 4.68) and its positional isomer (measured logP = 2.47, logD = 2.47) provides a rational basis for comparative in vitro ADME and in vivo brain penetration studies [3]. This compound pair can serve as a model system for investigating how the positional exchange of chlorine and fluorine substituents across two aromatic rings affects passive membrane permeability, plasma protein binding, and CNS distribution.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.